![molecular formula C19H15ClN4S B2367463 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole CAS No. 1105239-38-0](/img/structure/B2367463.png)
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole
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Description
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Structural Characterization
- The compound 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its derivatives have been synthesized and structurally characterized by single crystal diffraction, revealing an isostructural arrangement with triclinic symmetry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Crystal Structures
- New 2-(Diphenylamino)-4,5-Disubstituted Thiazole Derivatives have been synthesized, showing the potential for diverse structural adaptations of this compound (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).
Chemical Reactions and Antimicrobial Activity
- The compound and its derivatives have been studied for their reactions with various electrophilic reagents, indicating significant antimicrobial activities, which is a crucial aspect of pharmaceutical research (Sun, Hui, Chu, & Zhang, 2000).
Enzyme Inhibition
- Investigations into the lipase and α-glucosidase inhibition properties of derivatives of this compound have been conducted, highlighting its potential in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Heterocyclic Compound Synthesis
- The compound has been used in the synthesis of novel heterocyclic compounds, showcasing its versatility in organic chemistry and drug development (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Agrochemical Research
- Novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings derived from this compound have been synthesized, with moderate insecticidal and fungicidal activities, indicating potential use in agrochemicals (Zhu & Shi, 2009).
Antitumor Activities
- Derivatives of this compound have shown promising antitumor activities, suggesting its potential in cancer research and therapy (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antibacterial Research
- This compound has been used in synthesizing derivatives with significant antibacterial activity, contributing to the development of new antibacterial agents (Sun, Liang, Zhang, Wang, & Wang, 1999).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-6-8-14(9-7-12)17-11-25-19(21-17)18-13(2)24(23-22-18)16-5-3-4-15(20)10-16/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYAZOOKTPONKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole |
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